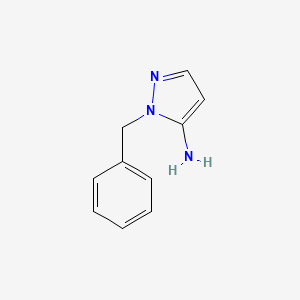

1-Benzyl-1H-pyrazol-5-amine

Descripción

Historical Context and Significance of Pyrazole (B372694) Derivatives in Scientific Research

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgglobalresearchonline.net This discovery opened the door to a new class of heterocyclic compounds that would prove to be of immense importance. Pyrazole derivatives are five-membered aromatic rings containing two adjacent nitrogen atoms and are known for their wide range of biological activities. globalresearchonline.netnih.gov

Over the years, research has demonstrated the presence of the pyrazole core in numerous pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org The versatility of the pyrazole scaffold has made it a privileged structure in medicinal chemistry and drug discovery. researchgate.net

Overview of Pyrazole Scaffold in Advanced Organic Synthesis

The pyrazole ring is an electron-rich system that serves as a valuable building block in organic synthesis. encyclopedia.pub Its aromatic nature and the presence of multiple reaction sites allow for various chemical modifications, including electrophilic and nucleophilic substitutions, as well as alkylation and oxidation reactions. nih.gov The N1 and N2 positions can be functionalized, and the carbon atoms at the C3, C4, and C5 positions offer further opportunities for substitution, leading to a vast library of pyrazole derivatives. nih.govnih.gov

The synthesis of the pyrazole core itself can be achieved through several methods, most classically through the condensation of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr pyrazole synthesis. wikipedia.orgnih.govmdpi.com Other synthetic routes include the reaction of α,β-unsaturated aldehydes with hydrazine (B178648) and subsequent dehydrogenation, and 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov These synthetic strategies provide access to a wide variety of substituted pyrazoles, which can then be used as precursors for more complex heterocyclic systems. encyclopedia.pub

Academic Research Trajectories for 1-Benzyl-1H-pyrazol-5-amine

Academic research on this compound has explored its potential in several areas, primarily in medicinal chemistry. The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of potential anticancer agents. Research has shown that derivatives of this compound can exhibit antiproliferative effects against various cancer cell lines. nih.gov Some studies have explored its use in creating compounds that modulate inflammatory responses and have antimicrobial properties.

The unique substitution pattern of this compound, with the benzyl (B1604629) group at the N1 position and the amine at the C5 position, imparts distinct chemical and biological properties compared to other pyrazole analogs. This has made it a valuable tool for researchers aiming to develop new drugs and materials. For example, it has been used in the synthesis of Hsp90 inhibitors, which are being investigated for their potential as antifungal agents. nih.gov

The compound's structure allows for further modification, such as acylation and transition metal-catalyzed coupling reactions, to expand its structural diversity while maintaining the integrity of the pyrazole core. These reactions enable the construction of fused heterocyclic systems and other complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| CAS Number | 3528-51-6 |

| IUPAC Name | This compound |

This data is compiled from multiple sources for accuracy.

Spectroscopic Data of this compound and its Derivatives

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons typically resonate in the range of δ 7.0–7.8 ppm. The NH₂ signal for pyrazol-5-amine derivatives is often observed between δ 4.5–5.5 ppm. |

| ¹³C NMR | The carbon atoms of the pyrazole ring and the benzyl group show characteristic chemical shifts. |

| IR Spectroscopy | NH₂ stretching vibrations are typically observed in the 3300–3500 cm⁻¹ region. C-N and C=C stretching peaks appear in the 1500–1650 cm⁻¹ range. |

| Mass Spectrometry | The exact mass and isotopic distribution pattern are critical for identification. |

Note: The exact spectral data can vary depending on the specific derivative and the solvent used.

Structure

3D Structure

Propiedades

IUPAC Name |

2-benzylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYNUBRSBSSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188764 | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-51-6 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-benzylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Benzyl 1h Pyrazol 5 Amine and Its Derivatives

Foundational Reaction Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the cornerstone of synthesizing 1-benzyl-1H-pyrazol-5-amine. Classical and contemporary methods provide access to the core pyrazole structure, which can be further functionalized.

Condensation Reactions Involving Hydrazines and Ketones/Aldehydes

The Knorr pyrazole synthesis and related condensation reactions represent the most traditional and widely used methods for pyrazole ring formation. beilstein-journals.org These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgthieme-connect.com

For instance, the reaction of benzylhydrazine (B1204620) with a β-keto ester can lead to the formation of a pyrazolone (B3327878) intermediate, which can then be converted to the desired 5-aminopyrazole. vulcanchem.com The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov The choice of solvent and catalyst is critical for optimizing the reaction conditions. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity and yields compared to traditional protic solvents like ethanol (B145695) or acetic acid. thieme-connect.com

A common synthetic route to a precursor of the target molecule, 1-benzyl-5-methyl-1H-pyrazol-3-amine, involves the condensation of benzyl (B1604629) hydrazine with a methyl ketone like acetone (B3395972) to form a hydrazone, which then undergoes cyclization.

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Hydrazine Reactant | Carbonyl Reactant | Product | Reference |

| Benzylhydrazine | Ethyl acetoacetate | 1-Benzyl-3-methyl-1H-pyrazol-5-ol | vulcanchem.com |

| Phenylhydrazine hydrochloride | 1,3-Diketones | 1-Aryl-3,4,5-substituted pyrazoles | thieme-connect.com |

| Hydrazines | β-Ketonitriles | 5-Aminopyrazoles | nih.govbeilstein-journals.org |

Cyclization Approaches for 1H-Pyrazole-5-amines

The synthesis of 5-aminopyrazoles often relies on the cyclization of precursors containing both a nitrile and a hydrazine or hydrazone moiety. nih.govbeilstein-journals.org A highly versatile method involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. nih.govbeilstein-journals.org

Another approach involves the treatment of α-acetyl/formylbenzyl cyanide with heteroarylhydrazines in refluxing ethanol to yield 5-amino-4-phenylpyrazoles. beilstein-journals.org Additionally, solid-phase synthesis has been employed for the preparation of 5-N-alkylamino and 5-N-arylaminopyrazoles, where the final product is cleaved from the resin support. nih.govbeilstein-journals.org

Strategic Introduction of Benzyl and Amino Functionalities

Once the pyrazole core is established, the introduction of the benzyl and amino groups at specific positions is a key strategic consideration. This often involves derivatization of a pre-formed pyrazole ring.

Derivatization Techniques for Substituted Pyrazoles

The N-benzylation of a pyrazole ring can be achieved through nucleophilic substitution reactions. For example, reacting a pyrazole precursor, such as 5-methyl-1H-pyrazol-3-amine, with a benzyl halide in the presence of a base like potassium carbonate or sodium hydroxide (B78521) is a common method. The base facilitates the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity for attack on the electrophilic carbon of the benzyl halide.

The introduction of the amino group at the C5 position can be accomplished through various methods. One approach involves the conversion of a hydroxyl group at the C5 position to an amine, for instance, through a Hofmann degradation. vulcanchem.com Alternatively, a bromo-substituted pyrazole can undergo amination to introduce the desired amino functionality.

A notable synthetic route involves a Suzuki-Miyaura coupling between 5-bromo-1H-pyrazole and benzyl boronic acid to yield 1-benzyl-5-bromopyrazole. Subsequent amination or hydrogenolysis can then introduce the amine group at the 5-position. vulcanchem.com

Regiospecific Synthesis Considerations

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to mixtures of regioisomers. thieme-connect.com The choice of solvent can play a crucial role in directing the regiochemical outcome. For example, using aprotic solvents with high dipole moments, like N,N-dimethylacetamide (DMAc), has been shown to afford high regioselectivity in the condensation of arylhydrazine hydrochlorides with 1,3-diketones. thieme-connect.com

The reaction of enaminoketones with arylhydrazines is another method that proceeds regiospecifically to yield a single N-substituted pyrazole isomer. tandfonline.com More recent developments include copper(II)-catalyzed cascade reactions of saturated ketones with hydrazines, which provide a highly convenient and regioselective synthesis of 1,3-disubstituted pyrazoles. sioc-journal.cn

Modern Synthetic Innovations

Contemporary organic synthesis has introduced novel and efficient methods for the construction of pyrazole derivatives, often with improved yields, milder reaction conditions, and higher regioselectivity.

Recent advancements include the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single pot by combining three or more reactants. beilstein-journals.org For example, a pseudo-four-component synthesis of pyrazolyl-2-pyrazolines has been developed. beilstein-journals.org

Transition metal-catalyzed reactions have also emerged as powerful tools. Rhodium(III)-catalyzed C-H activation and cyclization cascades have been utilized for the divergent synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine. rsc.org Furthermore, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org

Domino reactions, where a single transformation triggers a cascade of subsequent reactions, have also been applied to pyrazole synthesis. An example is the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitriles, which can then undergo further cyclization. sci-hub.se

Microwave-Assisted Synthesis for 1H-Pyrazole-5-amines

Microwave-assisted synthesis has emerged as a highly efficient and rapid method for the preparation of 1H-pyrazole-5-amines, including 1-aryl substituted analogs. researchgate.netnih.govrti.org This technique significantly reduces reaction times, often to mere minutes, and frequently allows for product isolation with minimal purification, such as simple filtration. researchgate.netrti.org

A common approach involves the reaction of an aryl hydrazine with either 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone. nih.govyoutube.com The reaction is typically conducted in a sealed microwave vial containing a 1 M hydrochloric acid solution and heated to around 150 °C. nih.govrti.org This method has demonstrated broad functional group tolerance, accommodating halides, nitriles, phenols, sulfones, and various heterocycles. youtube.com The use of water as a solvent enhances the green profile and practicality of this synthetic route. nih.gov

Upon completion of the reaction, which is usually within 10-15 minutes, the product can be readily isolated by basifying the solution with an aqueous sodium hydroxide solution, leading to the precipitation of the desired 1-aryl-1H-pyrazole-5-amine. nih.gov This protocol is scalable from milligram to gram quantities with consistent yields, which typically range from 70-90%. nih.gov

Table 1: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

| Reactants | Conditions | Reaction Time | Yield |

|---|

One-Pot Reductive Amination Protocols

One-pot reductive amination presents an efficient pathway for the synthesis of N-substituted pyrazol-5-amines. mdpi.com This methodology is characterized by its operational simplicity and circumvents the need for the isolation and purification of intermediate imines. mdpi.com

A notable example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process begins with the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde at an elevated temperature (120 °C) to form the corresponding N-(5-pyrazolyl)imine in situ. mdpi.com Following the formation of the imine, a reducing agent such as sodium borohydride (B1222165) in methanol (B129727) is introduced to the reaction mixture at ambient temperature to yield the final N-pyrazolyl amine product. mdpi.com This two-step, one-pot sequence is advantageous due to its short reaction time and good yield. mdpi.com

Another variation of direct reductive amination involves reacting a pyrazole-4-carbaldehyde with various substituted aromatic amines in the presence of sodium borohydride and iodine in anhydrous methanol at room temperature. researchgate.net This method has been successfully applied to synthesize a series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. researchgate.net

Transition Metal-Catalyzed C-H Activation/Cyclization Cascades

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of pyrazole rings, offering an atom- and step-economical approach to constructing complex pyrazole-containing systems. researchgate.netrsc.org These methods often rely on the directing ability of the pyrazole's nitrogen atoms to achieve regioselective C-H functionalization. researchgate.net

Rhodium(III)-catalyzed reactions have been prominent in this area. For instance, a Rh(III)-catalyzed C-H coupling and cyclization of pyrazolidinones with iodonium (B1229267) ylides has been developed for the synthesis of pyrazolo[1,2-a]cinnolines under oxidant-free conditions. nih.gov Similarly, Rh(III) catalysis has been employed for the regioselective synthesis of polyfunctionalized furans through a dual C-H functionalization of pyrazoles with diazodicarbonyls. researchgate.net

Palladium-catalyzed C-H alkenylation of pyrazoles has also been developed, allowing for the introduction of various activated alkenes at the C4 position. acs.org Subsequent cyclization of these alkenylated pyrazoles can lead to the formation of fused bicyclic pyrazole systems. acs.org Copper-catalyzed methods have also been explored, for example, in the synthesis of substituted 2(5H)-furanones via an olefinic C(sp²)-H activation/carbene insertion/hydrolysis/cyclization sequence. researchgate.net

These C-H activation strategies provide direct access to a wide array of functionalized pyrazoles from readily available starting materials, bypassing the need for pre-functionalized substrates often required in traditional cross-coupling reactions. researchgate.netrsc.org

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions offer significant environmental and economic advantages in the synthesis of pyrazole derivatives, aligning with the principles of green chemistry. benthamopen.com These methods can lead to shorter reaction times, simplified workup procedures, and higher yields.

The synthesis of fused pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions by reacting 5-amino-1H-pyrazoles with β-triketones, such as 2-acetyldimedone. benthamopen.com Heating the neat mixture of reactants in an open vessel for a very short duration (e.g., 1.5 minutes at 180 °C) can afford the desired fused heterocyclic products in good yields. benthamopen.com A possible mechanism involves the initial formation of a cyclization intermediate, which has been isolated in some cases, followed by cyclocondensation to form the final product. benthamopen.com

One-pot multicomponent reactions under solvent-free conditions are particularly efficient. For example, the synthesis of pyranopyrazole derivatives has been accomplished by reacting an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303) under concentrated solar radiation without any solvent or catalyst, achieving high yields in a matter of minutes. bohrium.com Similarly, a solvent-free condensation/reduction sequence has been utilized for the one-pot synthesis of N-pyrazolyl amines, where the initial condensation is carried out by heating the neat reactants. mdpi.com

Table 2: Examples of Solvent-Free Synthesis of Pyrazole Derivatives

| Reactants | Product Type | Conditions |

|---|---|---|

| 5-amino-1H-pyrazoles, β-triketones | Fused pyrazolo[1,5-a]pyrimidines | 180 °C, 1.5 min |

| Aldehyde, ethyl acetoacetate, malononitrile, hydrazine hydrate | Pyranopyrazoles | Concentrated solar radiation, 3 min |

Synthesis of Key Intermediates for this compound Analogs

The synthesis of analogs of this compound often requires the preparation of specific key intermediates. A crucial intermediate is the this compound core itself. One synthetic approach involves the cyclization of 1-(4-methoxybenzyl)-2-methylhydrazine salt with 3-cyclopropyl-3-oxopropanenitrile (B32227) in the presence of sodium ethoxide in ethanol. tandfonline.com This reaction, upon reflux, yields 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, which can then be further functionalized. tandfonline.com

Another important class of intermediates are substituted benzoylacetonitriles, which are used to construct the pyrazole ring with desired substituents. nih.gov These can be reacted with substituted phenylhydrazines to yield 5-amino-3-aryl-1H-pyrazoles. nih.gov

For creating more complex analogs, intermediates like 4-benzyl-1H-pyrazole-3,5-diamine can be synthesized and utilized in subsequent multi-component reactions to build fused heterocyclic systems. researchgate.net The synthesis of N-acylated derivatives, which are analogs of this compound, involves the reaction of the parent amine with various acid chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). tandfonline.com

Synthetic Routes to Complex Fused Pyrazole Systems Incorporating this compound Moieties

Pyrazolo[5,1-b]quinazolin-9(4H)-ones

The pyrazolo[5,1-b]quinazolin-9(4H)-one scaffold is a significant fused heterocyclic system that can be synthesized from pyrazole-based starting materials. One synthetic strategy involves the coupling of diazonium salts of aromatic amines with 2-methylpyrazolo[5,1-b]quinazolin-9(4H)-ones to produce various substituted derivatives. isca.meisca.in

A domino reaction approach under microwave promotion offers a catalyst-free synthesis of pyrazolo[5,1-b]quinazolinones. researchgate.net This method involves the reaction of hydrazine with 2-cyano-3-(methylthio)-3-(2-methoxycarbonylphenylamino)acrylates, which are themselves prepared from methyl anthranilate. researchgate.net

Another route involves a three-component reaction of 3-aminopyrazole-4-carboxylic acid, an aldehyde (like tolualdehyde), and dimedone in refluxing 2-propanol to yield hexahydropyrazolo[5,1-b]quinazoline-3-carboxylic acids. asianpubs.org These can be subsequently aromatized. asianpubs.org

For the synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones, a related isomer, a matrix-library strategy can be employed. nih.gov This begins with the conversion of 2-amino-4-bromo-benzoic acid to the corresponding hydrazine, which is then condensed with substituted benzoylacetonitriles under microwave conditions to form 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-ones. nih.gov These intermediates can then undergo further functionalization.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminocrotononitrile |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |

| p-Methoxybenzaldehyde |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine |

| Sodium borohydride |

| Pyrazolo[1,2-a]cinnolines |

| Pyrazolo[5,1-b]quinazolin-9(4H)-ones |

| 2-Acetyldimedone |

| Pyranopyrazoles |

| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine |

| 3-Cyclopropyl-3-oxopropanenitrile |

| 4-Benzyl-1H-pyrazole-3,5-diamine |

| 2-Methylpyrazolo[5,1-b]quinazolin-9(4H)-ones |

| 2-Cyano-3-(methylthio)-3-(2-methoxycarbonylphenylamino)acrylates |

| Methyl anthranilate |

| 3-Aminopyrazole-4-carboxylic acid |

| Tolualdehyde |

| Dimedone |

| Hexahydropyrazolo[5,1-b]quinazoline-3-carboxylic acids |

| Pyrazolo[1,5-a]quinazolin-5(4H)-ones |

| 2-Amino-4-bromo-benzoic acid |

Pyrazolo[1,5-a]quinazolines

The synthesis of pyrazolo[1,5-a]quinazolines from this compound and its analogs represents a significant area of research in medicinal chemistry. These fused heterocyclic systems are of interest due to their potential as modulators of metabotropic glutamate (B1630785) receptors (mGluRs) and as anti-inflammatory agents. nih.govmdpi.com

One prominent synthetic route involves a Rhodium(III)-catalyzed C–H activation and cyclization cascade. rsc.org This method facilitates a [5 + 1] annulation reaction between a substituted phenyl-1H-pyrazol-5-amine and an alkyne ester or amide. rsc.org The reaction is characterized by its high atom economy, broad substrate scope, and tolerance for various functional groups. rsc.org Mechanistic studies indicate that the reaction proceeds smoothly, with a single carbon atom being provided by the alkynoate to form the quinazoline (B50416) ring. rsc.org

Another approach involves the cyclocondensation of 2-amino-4-bromo-benzoic acid, which is first converted to a hydrazine derivative. nih.gov This intermediate is then condensed with substituted benzoylacetonitriles under microwave conditions to form 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-ones. nih.gov These products can undergo further modifications, such as Suzuki coupling with aryl or heteroaryl boronic acids, followed by N-alkylation to generate a diverse library of analogs. nih.gov

Furthermore, pyrazolo[1,5-a]quinazoline-5(4H)-one derivatives can be synthesized and subsequently reacted with reagents like N-iodosuccinimide (NIS) to introduce substituents. tandfonline.com The 5-benzyloxy derivatives can be prepared by reacting the starting materials with benzyl chloride in the presence of potassium carbonate in anhydrous DMF. tandfonline.com

The following table summarizes a synthetic approach to a pyrazolo[1,5-a]quinazoline derivative:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-amino-4-bromo-benzoic acid | Conversion to hydrazine derivative | Hydrazine intermediate |

| 2 | Hydrazine intermediate, substituted benzoylacetonitriles | Microwave irradiation | 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-one |

| 3 | 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-one, aryl/heteroaryl boronic acids | Suzuki coupling | 2-aryl/heteroaryl-8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-one |

| 4 | 2-aryl/heteroaryl-8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-one | N-alkylation | N-alkylated pyrazolo[1,5-a]quinazoline analogs |

Yield Optimization and Reaction Efficiency in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Several factors, including catalysts, temperature, and reaction time, have been investigated to improve the outcomes of the cyclocondensation reaction, which is a primary method for its preparation. nih.govmdpi.com

A common synthetic route involves the condensation of a hydrazine derivative with a β-keto ester or an α,β-unsaturated ketone. nih.gov The use of catalysts such as p-toluenesulfonic acid (p-TSA) or acetic acid in polar solvents like dimethylformamide (DMF) or ethanol is frequently reported.

Key parameters that have been optimized include:

Temperature Control: Reactions are often conducted at temperatures ranging from 80–120°C to strike a balance between reaction rate and the formation of side-products.

Catalyst Selection: Acid catalysts like p-TSA are effective in promoting the cyclization step.

Solvent Choice: Polar solvents such as DMF and ethanol are commonly used. Co-solvent systems, for instance, DMSO/water, can be employed to enhance the solubility of reactants and improve reaction homogeneity.

The following table outlines various methods and their corresponding yields for the synthesis of pyrazol-5-amine derivatives.

| Method | Catalyst | Solvent | Yield (%) |

| Cyclocondensation | p-TSA | DMF | 68–80 |

| Continuous Flow | None | Toluene | 90 |

| Aqueous Media | p-TSA | Water | 75 |

| Oxidative Coupling | Cu(I) | Acetonitrile (B52724) | 83 |

One-pot reductive amination presents an efficient alternative for synthesizing N-substituted pyrazol-5-amines. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions, followed by reduction, can produce the desired product in good yield. researchgate.netmdpi.com This method is advantageous due to its operational simplicity and short reaction times, as it does not require the isolation of the intermediate imine. researchgate.netmdpi.com

Purification Techniques for Synthesized this compound Compounds

The purification of synthesized this compound and its derivatives is a critical step to ensure the isolation of a high-purity product, which is essential for its subsequent use in research and development. Common purification techniques include column chromatography and recrystallization. vulcanchem.comsapub.org

Column Chromatography: This is a widely used method for purifying crude products. Silica (B1680970) gel is typically used as the stationary phase, with a gradient of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. vulcanchem.comsapub.org The polarity of the eluent is gradually increased to separate the desired compound from impurities.

Recrystallization: This technique is employed to obtain a highly pure crystalline product. A common solvent system for the recrystallization of this compound derivatives is a mixture of ethanol and water. vulcanchem.com The crude product is dissolved in a minimum amount of the hot solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of impurities in preparative separation, reverse-phase HPLC is a suitable method. sielc.com A typical mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The following table details common purification methods for this compound and its derivatives.

| Purification Method | Stationary Phase/Solvent System | Application |

| Column Chromatography | Silica gel with ethyl acetate/hexane gradient | Primary purification of crude product vulcanchem.com |

| Recrystallization | Ethanol/water mixtures | Final purification to obtain high-purity crystalline product vulcanchem.com |

| Reverse-Phase HPLC | C18 column with acetonitrile/water/acid mobile phase | Analytical separation and preparative isolation of impurities sielc.com |

Spectroscopic and Structural Elucidation of 1 Benzyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-Benzyl-1H-pyrazol-5-amine, confirming the specific arrangement of its regioisomers and the attachment of the benzyl (B1604629) group.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For pyrazole (B372694) derivatives, the protons on the aromatic rings and substituent groups exhibit characteristic chemical shifts (δ) in parts per million (ppm).

In analogous pyrazole structures, the aromatic protons of the benzyl group typically appear in the range of δ 7.0–7.8 ppm. bldpharm.com The methylene (B1212753) (-CH₂-) protons of the benzyl group are expected to produce a singlet peak, as seen in related compounds like N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide where this signal appears around δ 5.3 ppm. chemsrc.com The protons on the pyrazole ring itself have distinct shifts; for instance, the C4-proton in similar pyrazole derivatives is often observed as a singlet between δ 6.5 and 7.0 ppm. bldpharm.com The amine (-NH₂) protons are known to show characteristic signals in the range of δ 4.5–5.5 ppm for pyrazol-5-amine derivatives.

Table 1: Expected ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Benzyl Aromatic (5H) | ~7.0 - 7.8 | Multiplet | Protons on the phenyl ring. bldpharm.com |

| Pyrazole H-3 | Varies | Doublet | |

| Pyrazole H-4 | ~6.5 - 7.0 | Doublet | Expected as a singlet in some derivatives. bldpharm.com |

| Benzyl Methylene (-CH₂-) | ~5.3 - 5.8 | Singlet | Confirms the N1-benzyl linkage. chemsrc.comsigmaaldrich.com |

¹³C NMR Chemical Shift Analysis and Quaternary Carbon Identification

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Quaternary carbons, which are not attached to any protons, are also readily identified.

For related pyrazole compounds, the carbon atoms of the pyrazole ring show distinct signals. For example, in a derivative of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, the pyrazole carbons resonate at specific ppm values, allowing for their assignment. sielc.com The carbonyl carbon in acetamide (B32628) derivatives of pyrazoles can appear around δ 165–170 ppm. bldpharm.com The identification of quaternary carbons is crucial for confirming the substitution pattern on the pyrazole ring. In a study of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, five quaternary carbons were identified, confirming the structure. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Benzyl C-1' (Quaternary) | ~134 - 138 | Point of attachment for the methylene group. sigmaaldrich.com |

| Benzyl Aromatic (C-2' to C-6') | ~127 - 129 | Carbons of the phenyl ring. sigmaaldrich.com |

| Benzyl Methylene (-CH₂) | ~51 - 58 | Carbon of the methylene bridge. sigmaaldrich.com |

| Pyrazole C-3 | Varies | |

| Pyrazole C-4 | ~85 - 104 | Typically an upfield signal in the pyrazole ring. sigmaaldrich.comnih.gov |

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY)

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrazole and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the benzyl group, the pyrazole ring, and the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help determine the conformation of the molecule, such as the orientation of the benzyl group relative to the pyrazole ring. guidechem.com

For related pyrazole compounds, these 2D NMR techniques have been critical for assigning all proton and carbon atoms, thereby confirming the proposed structures without ambiguity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two characteristic stretching vibration bands in the region of 3300–3500 cm⁻¹. A similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, displays an N-H stretching vibration at 3243 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl and pyrazole rings typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds of the pyrazole ring are expected in the 1500–1650 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine group usually appears in the range of 1590-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | |

| Aromatic C-H | C-H Stretch | > 3000 | |

| Aliphatic C-H (-CH₂-) | C-H Stretch | < 3000 | |

| Aromatic/Pyrazole Rings | C=C / C=N Stretch | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₁N₃. nist.gov

The calculated molecular weight is approximately 173.22 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound is calculated to be 173.0953 Da. chemsrc.com This precise measurement helps to confirm the elemental formula. In electron ionization (EI) mass spectra, the molecular ion peak ([M]⁺) would be expected at m/z 173. A study of the isomer, 1-benzyl-1H-pyrazol-4-amine, showed a prominent peak at m/z 173. chemicalbook.com In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 174.10257. nih.gov

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃ | nist.gov |

| Molecular Weight | 173.22 g/mol | |

| Exact Mass | 173.0953 Da | chemsrc.com |

Single-Crystal X-ray Diffraction for Unambiguous Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. For substituted pyrazoles, this technique is particularly valuable because it can unambiguously distinguish between different regioisomers, which can sometimes be challenging to differentiate solely by NMR spectroscopy.

While a crystal structure for this compound itself has not been reported in the searched literature, studies on closely related compounds provide significant insight. For instance, the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole reveals a bilayer structure in the solid state, with extensive hydrogen bonding. Similarly, the analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine confirmed its regiospecific synthesis and showed that the phenyl and pyrazole rings are not coplanar. Computational modeling using density functional theory (DFT) for this compound suggests a planar pyrazole ring and rotational freedom for the benzyl group around the N1-C(methylene) bond. An experimental X-ray structure would be required to confirm these theoretical predictions and definitively establish the solid-state conformation and intermolecular interactions.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of newly synthesized molecules like this compound, it serves two primary purposes: to confirm the empirical and molecular formula and to assess the purity of the sample. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present.

The molecular formula for this compound is C₁₀H₁₁N₃, with a molecular weight of approximately 173.22 g/mol . lgcstandards.com Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimentally determined values are compared.

A high degree of correlation between the experimentally found values and the calculated (theoretical) values is a strong indicator of the sample's purity and the correctness of its assigned chemical structure. Typically, experimental values that fall within ±0.4% of the theoretical values are considered acceptable evidence of purity for a synthesized compound.

The theoretical elemental composition of this compound is detailed below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 69.34 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.40 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.26 |

| Total | C₁₀H₁₁N₃ | 173.219 | 100.00 |

Data derived from the molecular formula C₁₀H₁₁N₃ and standard atomic weights. The calculated percentages are consistent with published data. medkoo.com

In research settings, the synthesis of pyrazole derivatives is routinely followed by characterization techniques including elemental analysis. nih.govsapub.org For instance, studies on related pyrazole structures report both the theoretical and the experimentally found percentages for C, H, and N to validate the synthesis and purity of the final product. vulcanchem.comrsc.org This comparative analysis is a critical step in the structural elucidation of novel compounds. ajol.infohilarispublisher.com

Biological Activities and Pharmacological Potential of 1 Benzyl 1h Pyrazol 5 Amine and Its Derivatives

Anti-inflammatory Activities of Pyrazole (B372694) Scaffold

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Many pyrazole derivatives have been developed as potent anti-inflammatory drugs, with some gaining clinical significance. mdpi.com A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation. nih.gov

The development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib (B62257), marked a significant advancement in anti-inflammatory therapy. By selectively targeting the COX-2 isoform, which is induced at sites of inflammation, these agents can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. nih.gov Research has also explored other mechanisms, including the inhibition of lipoxygenase (LOX) and the modulation of various inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com The versatility of the pyrazole scaffold allows for structural modifications to optimize potency and selectivity, making it a continued focus of research for safer and more effective anti-inflammatory drugs. nih.gov

| Compound/Derivative Class | Mechanism of Action | Observed Activity/Potency |

|---|---|---|

| 1,3,4-Trisubstituted Pyrazole Derivatives | Anti-inflammatory activity via carrageenan-induced paw edema method | Showed excellent anti-inflammatory activity (≥84.2% inhibition) compared to standard drug diclofenac. nih.gov |

| Pyrazole Integrated Benzophenones | Anti-inflammatory potential against various inflammatory mediators | Several compounds were found to be active anti-inflammatory agents compared to indomethacin. nih.gov |

| Pyrazoline Derivatives (2d and 2e) | Inhibition of carrageenin-induced paw edema (CPE) | Demonstrated potent inhibition of paw edema. mdpi.com |

| Pyrazoline Derivative (2g) | Lipoxygenase (LOX) Inhibition | Potent lipoxygenase inhibitor with an IC50 of 80 µM. mdpi.com |

Antimicrobial and Antifungal Efficacy

Derivatives of 1-Benzyl-1H-pyrazol-5-amine and the broader pyrazole class have shown significant promise as antimicrobial and antifungal agents. Their chemical structure provides a versatile framework for developing new compounds to combat a range of pathogens.

Research has demonstrated that pyrazole derivatives possess a broad spectrum of antibacterial activity. A study on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which are structurally related to the subject compound, screened their efficacy against several standard bacterial strains. nih.gov The screening included Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Certain synthesized compounds within this series displayed potent antibacterial activities. nih.gov Other studies have also confirmed the efficacy of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. meddocsonline.org

| Bacterial Strain | Gram Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Positive | Susceptible nih.govmeddocsonline.org |

| Streptococcus pyogenes | Positive | Susceptible nih.gov |

| Bacillus subtilis | Positive | Susceptible nih.gov |

| Escherichia coli | Negative | Susceptible nih.gov |

| Pseudomonas aeruginosa | Negative | Susceptible nih.gov |

| Klebsiella pneumoniae | Negative | Susceptible nih.gov |

The antifungal potential of pyrazole derivatives has been evaluated against various fungal pathogens. The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were tested for their activity against mycotoxic strains. nih.gov The tested fungi included Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov Several compounds in the series demonstrated potent antifungal effects. nih.gov Other research has also highlighted the effectiveness of different pyrazole derivatives against fungal species like Candida albicans and Aspergillus niger. nanobioletters.comnih.gov

| Fungal Strain | Activity Observed |

|---|---|

| Fusarium verticillioides | Susceptible nih.gov |

| Aspergillus ochraceous | Susceptible nih.gov |

| Aspergillus flavus | Susceptible nih.govnanobioletters.com |

| Alternaria alternata | Susceptible nih.gov |

| Penicillium chrysogenum | Susceptible nih.gov |

| Candida albicans | Susceptible nih.gov |

| Aspergillus niger | Susceptible nanobioletters.com |

A primary mechanism by which pyrazole derivatives exert their antibacterial effects is through the inhibition of DNA gyrase. acs.orgnih.govnih.gov DNA gyrase is a bacterial topoisomerase essential for processes of DNA replication, repair, and recombination. nih.gov By binding to this enzyme, pyrazole compounds can inhibit its activity, leading to the disruption of bacterial cell growth and ultimately cell death. nih.govacs.org This mechanism is a target for the widely used quinolone antibiotics. acs.org Notably, novel pyrazole derivatives have been found to be potent inhibitors of DNA gyrase and have shown efficacy against clinically isolated quinolone-resistant Gram-positive bacteria, suggesting they may represent a new class of DNA gyrase inhibitors. acs.orgnih.gov

Anticancer and Antiproliferative Properties

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov

Derivatives of this compound and related pyrazoles have been evaluated for their cytotoxic activity against several specific cancer cell lines.

MIA PaCa-2 (Pancreatic Cancer): A series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated potent antiproliferative activity against the MIA PaCa-2 human pancreatic cancer cell line. nih.gov Structure-activity relationship studies led to the identification of compounds with submicromolar EC50 values. nih.gov For instance, certain derivatives showed EC50 values as low as 0.869 µM against this cell line. eurjchem.com These compounds have been investigated as potential autophagy modulators. nih.govscite.ai

B16-F10 (Melanoma): Pyrazole derivatives have shown significant activity against B16-F10 melanoma cells. One study reported a pyrazole hydrazide derivative with an IC50 value of 0.49 ± 0.07 µM against this cell line. nih.gov Another pyrazole-containing compound was found to effectively suppress B16-F10 melanoma tumor growth in vivo. mdpi.com

MCF-7 (Breast Cancer): The MCF-7 human breast adenocarcinoma cell line has been a common target for evaluating the cytotoxicity of pyrazole derivatives. nih.govresearchgate.net Studies have shown that various pyrazole compounds can inhibit the viability of MCF-7 cells. For example, the derivative PYRIND was reported to decrease MCF-7 cell viability with an IC50 of 39.7 ± 5.8 μM after 72 hours of treatment. nih.govresearchgate.net Other pyrazole derivatives have also demonstrated potent activity, with IC50 values in the low micromolar range. mdpi.comnih.gov

| Derivative Class/Compound | Cancer Cell Line | Reported Cytotoxicity (IC50/EC50) |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar EC50 values nih.gov |

| 3,5-dimethyl-4-substituted-pyrazole derivative | MIA PaCa-2 | EC50 = 0.869 µM eurjchem.com |

| Pyrazole Hydrazide Derivative | B16-F10 | IC50 = 0.49 ± 0.07 µM nih.gov |

| Pyrazole-naphthalene analog | MCF-7 | IC50 = 2.78 µM mdpi.com |

| Pyrazole Hydrazide Derivative | MCF-7 | IC50 = 0.57 ± 0.03 µM nih.gov |

| PYRIND | MCF-7 | IC50 = 39.7 ± 5.8 µM nih.govresearchgate.net |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | IC50 = 81.48 ± 0.89 µM nih.gov |

Modulation of Cellular Pathways: Autophagy and mTORC1 Activity

Derivatives of this compound have been identified as potent modulators of critical cellular pathways, particularly autophagy and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, for instance, have demonstrated the ability to reduce mTORC1 activity. nih.govnih.gov This inhibition of mTORC1 is significant as it is a well-established negative regulator of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.gov

Specifically, selected compounds from this series have shown submicromolar antiproliferative activity and were found to increase autophagy at the basal level. nih.govnih.gov Furthermore, these derivatives were observed to disrupt autophagic flux under starvation and refeed conditions by interfering with the reactivation of mTORC1. nih.govnih.gov This leads to an accumulation of LC3-II, a key marker of autophagy, suggesting a novel mechanism of action for these compounds as autophagy modulators with potential anticancer applications. nih.govresearchgate.net

| Compound | Effect on mTORC1 Activity | Effect on Autophagy |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Reduced activity | Increased basal autophagy, disrupted autophagic flux |

Inhibition of Kinase Targets (e.g., BRAF (V600E), Aurora A/B kinase)

The 1-benzyl-1H-pyrazole scaffold has been incorporated into the design of various kinase inhibitors. For example, a 1-benzyl-1H-pyrazol-4-yl moiety introduced at the C7 position of an imidazo[4,5-b]pyridine scaffold resulted in a compound that inhibited a range of kinases, including Aurora-A. nih.govresearchgate.net Further modifications of the benzyl (B1604629) group in these derivatives led to distinct binding modes with Aurora-A, highlighting the potential for designing selective inhibitors. nih.gov Phthalazinone pyrazoles have also been identified as potent inhibitors of Aurora kinase A. mdpi.com

In addition to Aurora kinases, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of other kinases. For instance, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, which play a role in necroptosis. nih.gov

Serine-Trapping Mechanism of Action

A significant area of research for 1H-pyrazol-5-amine derivatives has been their development as covalent inhibitors of serine proteases, particularly thrombin, through a serine-trapping mechanism. nih.govnih.gov In this mechanism, acylated 1H-pyrazol-5-amines transfer their acyl moiety to the catalytic serine residue (Ser195) of the target enzyme. nih.govnih.govmdpi.com This covalent modification leads to the inhibition of the enzyme's activity. Mass-shift assays have confirmed this mechanism, showing the transfer of the acyl group to thrombin. nih.govmdpi.comresearchgate.net This distinct mechanism of action suggests that these compounds could be a safer alternative to traditional anticoagulants. nih.govnih.gov

Neurological and Central Nervous System (CNS) Effects

The pyrazole ring is a component of various compounds with demonstrated activity in the central nervous system. researchgate.net Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. nih.govmdpi.com These compounds have been shown to inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation. nih.gov

Specifically, N-benzyl-pyridine-2-one derivatives have shown neuroprotective effects against cognitive deficits in animal models, suggesting a potential for this scaffold in addressing neurological conditions. nih.gov Furthermore, molecular hybrids containing a N-benzylpiperidine moiety have been evaluated as multifunctional agents for Alzheimer's disease, targeting cholinesterases and BACE-1. acs.org Pyrazoline derivatives have also been synthesized and evaluated for antidepressant and anti-anxiety activities. researchgate.netnih.gov

Thrombin Inhibition and Anticoagulant Activity

Building upon their serine-trapping mechanism of action, acylated 1H-pyrazol-5-amine derivatives have been identified as potent thrombin inhibitors. nih.govnih.gov Several flexible acylated 1H-pyrazol-5-amines have demonstrated thrombin inhibitory activity in the nanomolar range with high selectivity over other serine proteases. nih.govnih.govresearchgate.net

Despite their potent in vitro thrombin inhibition, these acylated aminopyrazoles have shown limited effects on plasma coagulation in activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) assays. nih.govnih.govmdpi.com This profile suggests they may have a reduced effect on bleeding time, a significant advantage for anticoagulant therapies. nih.govnih.gov The anticoagulant properties of pyrazinyl-substituted aminoazoles have also been explored. acs.org

| Compound Series | Target | IC50 Range |

| Flexible acylated 1H-pyrazol-5-amines | Thrombin (FIIa) | 16–80 nM |

| Pyrazin-2-yl-substituted 1H-pyrazol-5-amines | Thrombin (FIIa) | As low as 0.7 nM and 0.8 nM |

Other Reported Biological Activities (e.g., GABA inhibition, NPY5 antagonism)

The versatility of the aminopyrazole scaffold extends to other biological targets. Certain 5-amino-1-phenyl-pyrazole derivatives have been described as potent inhibitors of GABA (gamma-aminobutyric acid) receptors, with selectivity for insect over mammalian receptors. nih.gov

Additionally, 1,3-disubstituted-5-aminopyrazoles have been developed as antagonists of the human neuropeptide Y5 (NPY5) receptor, with some compounds displaying high affinity in the nanomolar range. nih.govresearchgate.netnih.gov The NPY5 receptor is a target for the development of treatments for obesity. bioworld.com

Medicinal Chemistry and Drug Design Applications

Structure-Activity Relationship (SAR) Studies for 1-Benzyl-1H-pyrazol-5-amine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its biological effects. For derivatives of this compound, these studies have provided invaluable insights into optimizing their therapeutic potential.

The biological activity of this compound derivatives can be significantly altered by the addition or modification of various chemical groups, known as substituents. Research has shown that even minor changes to the molecule's structure can lead to substantial differences in its biological effects.

For instance, the introduction of a benzamide (B126) moiety to form N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been shown to enhance interactions with cellular targets, leading to potent antiproliferative effects and good metabolic stability. The nature and position of these substituents play a critical role in determining the potency and selectivity of the compounds against different cancer cell lines. In a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the presence of electronegative substituents on the benzamide portion, particularly in the para-position, was found to increase the compound's potency as a positive allosteric modulator of the metabotropic glutamate-5 receptor. acs.orgresearchgate.net

Table 1: Impact of Substituent Modifications on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | MDA-MB-231 | 0.160 | RIP1 kinase inhibition |

| 7k | A549 | 0.076 | Tubulin polymerization |

| 1f | MCF-7 | 6.25 | Cytotoxicity |

This table showcases the varied anticancer activities of different this compound derivatives, highlighting how substituent modifications influence their potency and mechanism of action.

Modifications to the benzyl (B1604629) and amino groups of the this compound scaffold have a profound impact on its biological activity. The bulky benzyl group can create steric effects, influencing the rate of certain chemical reactions and favoring others. For example, variations in the substituents on the benzyl group have been shown to significantly affect the antiproliferative potency of these compounds against various cancer cell lines.

The amino group at the C5 position is also a key site for modification. Its basicity, which can be altered by the electronic properties of the benzyl group, influences how the molecule interacts with metal catalysts in cross-coupling reactions. Furthermore, the amino group can be functionalized to create more complex molecules with enhanced biological properties. For instance, the synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine has yielded compounds with potent antimicrobial activities. tandfonline.com

The pyrazole (B372694) ring itself is a critical component of the scaffold, and substitutions on this core have been extensively explored to modulate biological activity. Modifications at different positions on the pyrazole ring can lead to varied impacts on the potency and selectivity of the resulting compounds. For example, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of a benzyl moiety at position 1 of the pyrazole was well-tolerated and provided a site for further modifications. nih.gov

The synthesis of fused heterocyclic systems starting from 5-aminopyrazoles is a common strategy to generate novel chemical entities with diverse pharmacological profiles. beilstein-journals.orgbeilstein-journals.org For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines, demonstrating the versatility of the pyrazole core in constructing more complex molecular architectures. beilstein-journals.orgbeilstein-journals.org

Rational Drug Design Strategies Employing this compound Scaffold

Rational drug design aims to create new medications based on a scientific understanding of their biological targets. The this compound scaffold has been a valuable tool in these endeavors.

Scaffold hopping is a drug design strategy that involves replacing the core structure of a known active compound with a different, yet functionally similar, scaffold. This approach has been successfully applied to the this compound framework to develop novel compounds with improved properties.

One notable example is the development of potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK), a therapeutic target for neuronal injury and neurodegenerative diseases. acs.orgnih.gov Researchers used a shape-based scaffold hopping approach to transition from a pyrimidine (B1678525) core to a pyrazole core, resulting in inhibitors with enhanced physicochemical properties and brain penetration. acs.orgnih.gov This strategy has also been employed to create new classes of C4-benzyl pyrazolines with selectivity for the CB2 receptor. researchgate.net The versatility of the pyrazole scaffold allows for its use in creating diverse molecular libraries for screening against various biological targets. researchgate.netnih.gov

Table 2: Examples of Scaffold Hopping from Pyrimidine to Pyrazole Core

| Original Scaffold | Target | New Scaffold | Key Improvement |

|---|---|---|---|

| Pyrimidine | DLK | Pyrazole | Improved physicochemical properties and CNS penetration |

| Pyrazole | CB2 Receptor | Pyrazoline | High selectivity for CB2 over CB1 receptors |

This table illustrates successful applications of scaffold hopping, where the pyrazole core was used to replace other heterocyclic systems, leading to improved drug-like properties. acs.orgnih.govresearchgate.net

Bifunctional molecules are compounds designed to interact with two different biological targets simultaneously. The this compound scaffold has been utilized in the design of such molecules. For instance, the development of N-sulfinyl-N'-(pyrrolidinylmethyl)urea and thiourea (B124793) bifunctional organocatalysts, which feature a pyrrolidine (B122466) moiety for enamine or iminium ion formation and a (thio)urea unit for hydrogen-bond donation, showcases the potential of combining different functional groups to achieve a desired catalytic activity. beilstein-journals.org While not directly involving the this compound core, this principle of bifunctional design is applicable to the development of novel therapeutic agents based on this scaffold. The ability to modify both the benzyl and amino groups, as well as the pyrazole ring itself, provides ample opportunity for the rational design of bifunctional molecules with unique pharmacological profiles.

Identification of Molecular Targets and Mechanisms of Action

The therapeutic potential of this compound and its derivatives stems from their ability to interact with a variety of biological macromolecules. The specific substitution pattern of the pyrazole core, particularly the benzyl group at the N1 position and the amine at the C5 position, facilitates interactions with enzymes and receptors, leading to the modulation of critical cellular pathways.

Enzyme and Receptor Interactions

Derivatives of the this compound scaffold have been identified as inhibitors of several key enzymes implicated in disease. The pyrazole nucleus is a versatile scaffold that can be modified to target the ATP-binding sites of various kinases. For instance, analogs have been shown to inhibit Aurora A and Aurora B kinases, which are crucial for cell cycle regulation. Other research has pointed to the inhibition of receptor tyrosine kinases like EGFR and HER-2, as well as downstream pathway components like BRAF, which are often dysregulated in cancer.

The flexibility of the pyrazole scaffold allows for its adaptation to different biological targets. Studies have demonstrated that pyrazole derivatives can interact with cannabinoid receptors (CB1R and CB2R) and cytochrome P450 enzymes, specifically CYP2E1. The benzyl group often contributes to lipophilicity, which can enhance interactions with hydrophobic pockets in target proteins. Furthermore, modifications to the core structure have produced inhibitors of metalloproteases, such as meprin α and meprin β, which are involved in inflammation and tissue remodeling. nih.govnih.gov

Covalent and Non-Covalent Binding Mechanisms

The interaction of this compound analogs with their biological targets can occur through both non-covalent and covalent mechanisms.

Non-Covalent Interactions: The most common binding mode involves a network of non-covalent interactions. These include:

Hydrogen Bonding: The amine group (NH2) at the C5 position and the nitrogen atoms within the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, forming critical connections with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can engage with nonpolar regions of the target protein.

π-π Stacking: The aromaticity of both the pyrazole and the benzyl rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Covalent Interactions: While less common, some pyrazole derivatives are designed to form an irreversible covalent bond with their target. This strategy can lead to enhanced potency and a longer duration of action. For example, acylated 1H-pyrazol-5-amines have been developed as covalent inhibitors of the serine protease thrombin. nih.gov In this mechanism, the pyrazole derivative acts as a carrier for an acyl group, which is then transferred to a nucleophilic residue, such as the catalytic serine (Ser195) in the enzyme's active site, effectively and permanently disabling the enzyme. nih.gov This covalent mechanism has also been observed in pyrazole-based inhibitors targeting other enzymes, where the pyrazole conjugate forms a bond with ribosyl units in the enzyme's active site.

Pharmacological Profiling and In Vitro/In Vivo Evaluation

The biological activity of compounds based on the this compound scaffold is assessed through a variety of pharmacological assays. These tests quantify the compound's effect on specific enzymes and biological pathways.

Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase, meprin α/β)

Enzyme inhibition is a key measure of the pharmacological potential of these compounds. Analogs are frequently screened against enzymes that are therapeutic targets for metabolic diseases and inflammation.

α-glucosidase and α-amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. Pyrazole derivatives have shown significant inhibitory activity against both enzymes. The table below summarizes the inhibitory concentrations (IC50) for various pyrazole-based compounds against these enzymes.

| Compound Type | Target Enzyme | IC50 (µM) |

| Fluorinated Benzenesulfonic Ester Derivatives | α-glucosidase | 3.6 ± 0.029 |

| Fluorinated Benzenesulfonic Ester Derivatives | α-amylase | 3.1 ± 0.110 |

| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one Derivatives | α-glucosidase | 91.24 - 261.82 |

| 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one Derivatives | α-amylase | 85.03 - 237.78 |

| 3-oxolupenal (related terpenoid) | α-glucosidase | 62.2 µg/mL (141.8 µM) |

| Katononic acid (related terpenoid) | α-amylase | 52.4 µg/mL (119.3 µM) |

Meprin α/β Inhibition: Meprins are metalloproteases implicated in inflammatory diseases and cancer. Research has focused on developing pyrazole-based inhibitors with high potency and selectivity for these enzymes. nih.govnih.gov Studies on 3,5-diphenylpyrazole (B73989) hydroxamic acid derivatives have demonstrated that modifications to the pyrazole scaffold can yield potent pan-meprin inhibitors or inhibitors with high selectivity for meprin α over meprin β. researchgate.netresearchgate.net For example, a 3,5-diphenylpyrazole derivative with a para-carboxyl group on one phenyl ring and a hydroxamic acid moiety showed a Ki(app) of 0.002 µM against meprin α and 0.007 µM against meprin β, highlighting its potent pan-inhibitory profile. researchgate.net Another study focusing on a 1-benzyl-5-methyl-1H-pyrazol-3-amine analog noted its high potency and selective inhibition against meprin α and β, respectively.

Plasma Coagulation Assays (aPTT, PT)

To assess the anticoagulant potential of pyrazole derivatives, particularly those targeting coagulation cascade enzymes like thrombin (Factor IIa) and Factor Xa, in vitro plasma coagulation assays are utilized. The primary tests are the activated partial thromboplastin (B12709170) time (aPTT), which measures the intrinsic and common pathways, and the prothrombin time (PT), which assesses the extrinsic and common pathways. sci-hub.se

A series of acylated 1H-pyrazol-5-amines, designed as covalent thrombin inhibitors, were evaluated for their effects on plasma coagulation. nih.govmdpi.com Despite demonstrating potent inhibition of purified thrombin (with IC50 values as low as 16 nM), these compounds showed only limited effects in aPTT and PT assays at high concentrations (200 µM). nih.govmdpi.com For instance, the most potent derivative extended aPTT by a maximum of 1.1-fold and PT by 1.2-fold. mdpi.com This discrepancy is thought to be related to the slow, covalent mechanism of action, which is less effective in the rapid, high-activation conditions of in vitro coagulation tests compared to non-covalent inhibitors like dabigatran. mdpi.com

In contrast, other pyrazole derivatives designed as Factor Xa inhibitors have demonstrated significant anticoagulant activity. One study on pyrazolyl piperidine (B6355638) analogs found that the lead compound exhibited good anticoagulation effects in both PT and aPTT assays, comparable to heparin. researchgate.net Similarly, a series of apixaban (B1684502) derivatives, which feature a pyrazole core, showed excellent activity, with EC2x values (concentration to double clotting time) as low as 0.5 µM in the PT assay and 0.8 µM in the aPTT assay. sci-hub.se

Preclinical Development Considerations for this compound Analogs

Moving a this compound analog from initial discovery towards clinical application requires careful consideration of several preclinical development factors. Structure-activity relationship (SAR) studies are fundamental to optimizing potency and selectivity while minimizing potential liabilities.

For pyrazole-based meprin inhibitors, SAR studies have revealed that substitution patterns on the pyrazole ring are critical for modulating activity and selectivity between the α and β isoforms. nih.govresearchgate.net For instance, introducing acidic groups can enhance inhibition of meprin β, which has a preference for acidic substrates. nih.gov In the context of anticancer activity, SAR studies have shown that the nature of substituents on the N-terminal pyrazole ring plays a key role in the antiproliferative effects.

Computational modeling is often employed to predict drug-likeness properties. For example, the calculated octanol-water partition coefficient (logP) for N-(1-benzyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide was estimated to be high (4.82), suggesting significant lipophilicity. While this can favor membrane permeability, it may also limit aqueous solubility, a factor that needs to be balanced during lead optimization. The benzyl group itself is a common lipophilic substituent known to enhance properties like blood-brain barrier permeability.

The metabolic stability of the pyrazole core and its substituents is another critical consideration. The potential for the compound to be metabolized by cytochrome P450 enzymes must be evaluated to predict its pharmacokinetic profile and potential for drug-drug interactions. The pyrazole scaffold is known to interact with enzymes like CYP2E1, and the nature of substituents can significantly impact the affinity and type of interaction. Early assessment of these preclinical parameters is crucial for the successful development of this compound analogs as therapeutic agents.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Architecture and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzyl-1H-pyrazol-5-amine and its derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO indicates the molecule's excitability and its ability to engage in charge transfer. nih.gov

| Molecule | HOMO | LUMO | Energy Gap (ΔEg) |

|---|---|---|---|

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the charge distribution, where different colors represent different potential values. For pyrazole derivatives, MEP analysis has shown that amide and nitro groups can be centers for electrophilic attacks. nih.gov This information is critical for understanding the molecule's interaction with biological targets and for designing new derivatives with enhanced activities. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It has been used to confirm the inter- and intra-molecular delocalization and donor-acceptor interactions in pyrazole derivatives. nih.govresearchgate.net NBO analysis helps in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. This analysis can also be used to estimate charge distribution, identifying nucleophilic sites within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Prediction of Binding Modes and Affinities